![molecular formula C9H8N2O2 B046324 咪唑并[1,2-a]吡啶-3-乙酸 CAS No. 17745-04-9](/img/structure/B46324.png)

咪唑并[1,2-a]吡啶-3-乙酸

描述

Imidazo[1,2-a]pyridin-3-ylacetic acid is a compound of interest in the field of chemistry due to its unique structure and properties. This compound and its derivatives are synthesized and studied for their potential applications in various fields, excluding their drug use and dosage, and side effects.

Synthesis Analysis

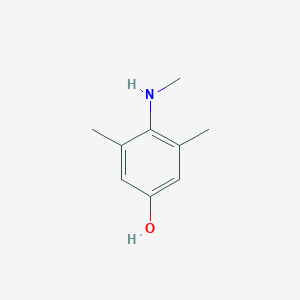

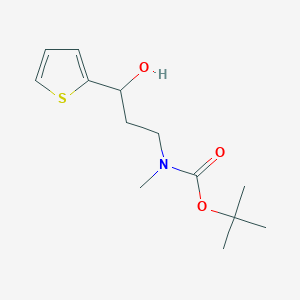

The synthesis of Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives involves several methods, including one-pot regiospecific synthesis and multicomponent reactions. A novel, transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

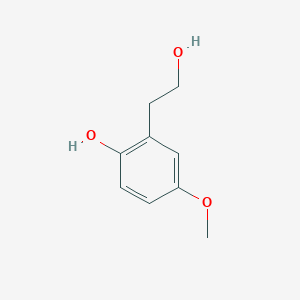

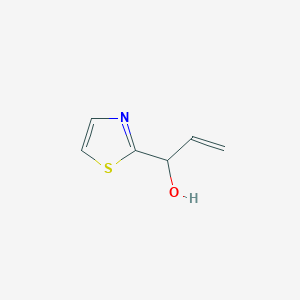

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ylacetic acid and its complexes have been elucidated using single-crystal X-ray diffraction. These structures are characterized by 2D hydrogen-bonded networks held in the crystal lattice by weak C–H ��� O and π–π contacts (Dylong et al., 2014).

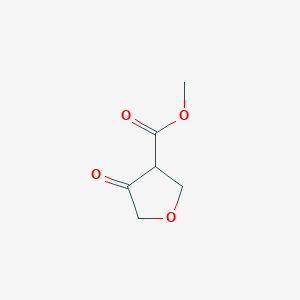

Chemical Reactions and Properties

The chemical reactions involving Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives include the formation of stable N-heterocyclic carbenes and their application in organic synthesis, demonstrating the versatility of the imidazo[1,5-a]pyridine skeleton (Alcarazo et al., 2005). Additionally, these compounds are involved in multicomponent reactions leading to fully substituted furans, showcasing a straightforward approach to molecules that are not easily accessible by other methods (Pan et al., 2010).

Physical Properties Analysis

The physical properties of Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives, such as thermal stability and magnetic properties, have been investigated. For example, the Co(II) and Ni(II) complexes are thermally less stable than Mn(II) and Cd(II) complexes, with these differences discussed in view of Hirshfeld surface analysis (Dylong et al., 2014).

科学研究应用

生物活性分子的合成

咪唑并[1,2-a]吡啶-3-乙酸衍生物在合成各种生物活性分子方面至关重要。 这些衍生物作为多组分缩合反应的关键中间体,在创建具有抗菌 , 抗真菌 和抗病毒特性 。这些反应的多功能性使得合成可以针对特定生物活性进行定制的复杂分子成为可能。

药物应用

在制药行业,咪唑并[1,2-a]吡啶-3-乙酸衍生物用于开发像佐匹克隆和阿普唑仑 。 佐匹克隆通常被用于短期治疗失眠,利用其通过阻断γ-氨基丁酸受体产生的催眠作用 。这突出了该化合物在创建与传统药物相比副作用更少的治疗剂方面的意义。

癌症研究

研究表明咪唑并[1,2-a]吡啶衍生物由于其潜在的抗癌特性可在癌症治疗中使用 。这些化合物正在被研究用于抑制癌细胞的生长,为开发新的肿瘤学治疗方法提供了有希望的途径。

心血管疾病治疗

咪唑并[1,2-a]吡啶-3-乙酸的衍生物也正在研究其在治疗心血管疾病方面的应用 。它们在调节与心脏健康相关的生物通路中的作用尤其令人关注,因为它可能导致针对一系列心血管疾病的新疗法。

神经退行性疾病管理

阿尔茨海默病和其他神经退行性疾病是咪唑并[1,2-a]吡啶衍生物显示潜力的另一个领域 。这些化合物正在研究其神经保护作用及其改善受影响个体认知功能的能力。

镇静剂的开发

咪唑并[1,2-a]吡啶-3-乙酸衍生物的镇静作用被利用于开发新的镇静剂 。这些化合物提供了苯二氮卓类镇静剂的替代方案,重点是减少副作用并改善患者预后。

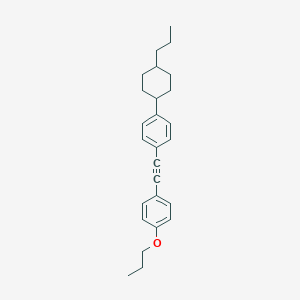

光电器件

在材料科学领域,咪唑并[1,2-a]吡啶化合物被用于开发光电器件 <svg class="icon" height="16" p-id="1735" t="170

作用机制

Target of Action

Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are most widely used in medicine, which include zolpidem and alpidem . The primary target of these compounds is the γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The hypnotic effect of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives, such as zolpidem, is based on blocking GABA receptors . By binding to these receptors, these compounds increase the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects .

Biochemical Pathways

The action of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives on GABA receptors affects several biochemical pathways. The increased inhibitory neurotransmission can lead to a decrease in neuronal excitability, affecting various functions such as sleep regulation, muscle relaxation, and anxiety reduction .

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridin-3-ylacetic acid’s action are primarily related to its impact on GABA receptors. By blocking these receptors, the compounds can induce sedative effects, making them useful for treating conditions like insomnia . They are also reported to have fewer side effects compared to classical benzodiazepine tranquilizers .

未来方向

Imidazo[1,2-a]pyridin-3-ylacetic acid and similar compounds have potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBVKRNOISRONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170311 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17745-04-9 | |

| Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

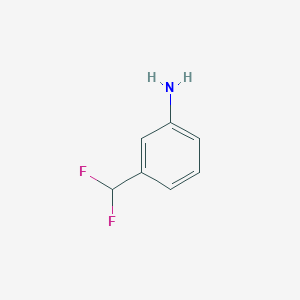

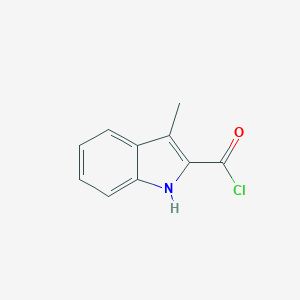

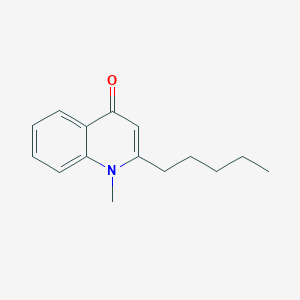

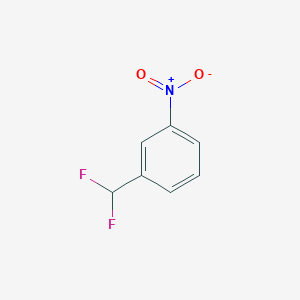

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)